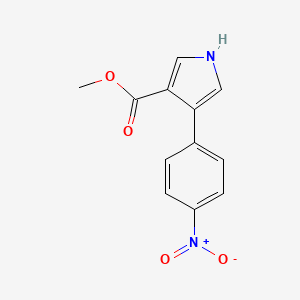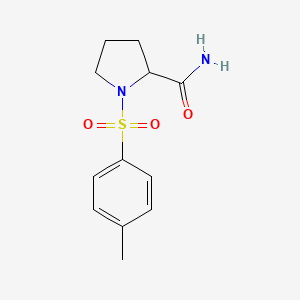
1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One of the applications of related compounds involves their role as ligands in catalytic processes. For example, derivatives of pyrrolidine carboxamides, such as (2S,4R)-4-Hydroxy-N-(2-methylnaphthalen-1-yl)pyrrolidine-2-carboxamide, have been found to be powerful ligands for copper-catalyzed coupling of (hetero)aryl halides with sulfinic acid salts. This process is significant for the synthesis of (hetero)aryl methylsulfones, which are important in pharmaceutical chemistry (Ma et al., 2017).
Polymer Science
Compounds containing pyrrolidine and sulfone groups have been utilized in the synthesis of novel polymers. For instance, fluorinated polyamides containing pyridine and sulfone moieties have been synthesized using a new diamine containing pyridine and trifluoromethylphenyl groups. These polymers exhibit high thermal stability, good solubility in organic solvents, and have potential applications in advanced materials due to their unique properties such as low dielectric constants and high transparency (Liu et al., 2013).
Material Chemistry
The structural and conformational studies of solvated pyrrolidine carboxamides, similar to 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide, have been conducted to understand their potential as antineoplastic agents. For example, the study of 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide provided insights into its molecular structure and interactions, which could be valuable for designing new drugs and materials with specific properties (Banerjee et al., 2002).
Direcciones Futuras
The future directions in the research of “1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of steric factors on biological activity .
Mecanismo De Acción
Target of Action
It’s known that pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various bioactive molecules with target selectivity . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and obtain the best adme/tox results for drug candidates . This suggests that the compound could have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Given the known bioactivity of pyrrolidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Methylphenyl)sulfonylpyrrolidine-2-carboxamide. It’s known that the spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that the compound’s action could be influenced by its stereochemistry and the environment in which it is present.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-9-4-6-10(7-5-9)18(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHWEEPSGQVJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylbutyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B2937990.png)
![6-(3,5-Dimethylphenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2937992.png)
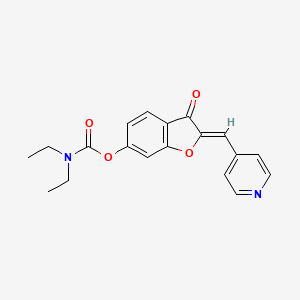
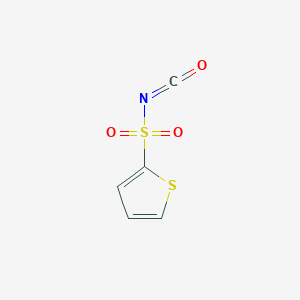
![{4-Chlorothieno[3,2-d]pyrimidin-6-yl}methanol](/img/structure/B2937997.png)


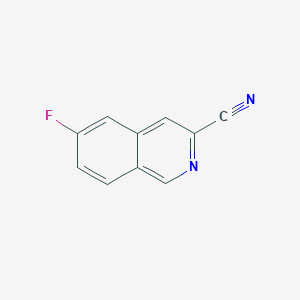
![Methyl 4-{[(2-thienylsulfonyl)acetyl]amino}benzoate](/img/structure/B2938005.png)

![ethyl 2-(8-(3-methoxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2938009.png)
